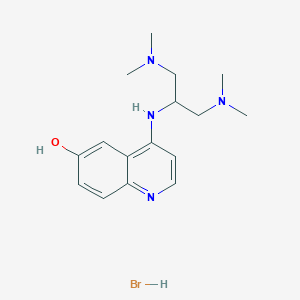

4-((1,3-Bis(dimethylamino)propan-2-yl)amino)quinolin-6-ol hydrobromide

Description

4-((1,3-Bis(dimethylamino)propan-2-yl)amino)quinolin-6-ol hydrobromide is a quinoline derivative characterized by a hydroxy group at position 6 and a tertiary amino side chain at position 4. The side chain comprises a propan-2-yl backbone substituted with two dimethylamino groups, forming a branched structure. The hydrobromide salt enhances its solubility in polar solvents, making it suitable for applications requiring ionic interactions, such as pharmaceutical intermediates or biochemical research .

Quinoline derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties.

Properties

CAS No. |

5402-85-7 |

|---|---|

Molecular Formula |

C16H25BrN4O |

Molecular Weight |

369.30 g/mol |

IUPAC Name |

4-[1,3-bis(dimethylamino)propan-2-ylamino]quinolin-6-ol;hydrobromide |

InChI |

InChI=1S/C16H24N4O.BrH/c1-19(2)10-12(11-20(3)4)18-16-7-8-17-15-6-5-13(21)9-14(15)16;/h5-9,12,21H,10-11H2,1-4H3,(H,17,18);1H |

InChI Key |

YORFCKNWAAOANP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC(CN(C)C)NC1=C2C=C(C=CC2=NC=C1)O.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1,3-Bis(dimethylamino)propan-2-yl)amino)quinolin-6-ol hydrobromide typically involves multiple steps. One common route starts with the preparation of 1,3-bis(dimethylamino)-2-propanol, which is then reacted with quinoline derivatives under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like toluene and reagents such as thionyl chloride to facilitate the formation of intermediates .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-((1,3-Bis(dimethylamino)propan-2-yl)amino)quinolin-6-ol hydrobromide undergoes various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to reduce specific functional groups within the molecule.

Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of catalysts like palladium on carbon or bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction can produce more saturated compounds.

Scientific Research Applications

4-((1,3-Bis(dimethylamino)propan-2-yl)amino)quinolin-6-ol hydrobromide has a wide range of scientific research applications:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 4-((1,3-Bis(dimethylamino)propan-2-yl)amino)quinolin-6-ol hydrobromide exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Solubility: The hydrobromide salt of the target compound likely exhibits superior aqueous solubility compared to neutral analogues like 6-bromo-2-phenylquinolin-4-one, facilitating its use in biological assays .

Biological Activity

4-((1,3-Bis(dimethylamino)propan-2-yl)amino)quinolin-6-ol hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a quinoline ring system substituted with a bis(dimethylamino) propanol moiety. The synthesis typically involves multi-step organic reactions that introduce the necessary functional groups while maintaining the integrity of the quinoline scaffold.

Synthesis Overview:

- Starting Materials: 6-hydroxyquinoline and appropriate dimethylamino-propanol derivatives.

- Reactions: The synthesis may involve nucleophilic substitutions, reduction reactions, and hydrolysis to achieve the final hydrobromide salt form.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, quinoline derivatives have been studied for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | CCRF-CEM (leukemia) | >20 | Not effective |

| Compound B | MCF-7 (breast cancer) | 10 | Apoptosis induction |

| 4-((1,3-Bis(dimethylamino)propan-2-yl)amino)quinolin-6-ol hydrobromide | A549 (lung cancer) | TBD | TBD |

The biological activity of 4-((1,3-Bis(dimethylamino)propan-2-yl)amino)quinolin-6-ol hydrobromide is hypothesized to involve:

- Inhibition of Oncogenic Proteins: Similar compounds have shown the ability to inhibit proteins like BCL6, which plays a role in cell survival and proliferation.

- Interaction with DNA: The quinoline structure may allow for intercalation into DNA, disrupting replication in rapidly dividing cancer cells.

Case Studies

Case Study 1: In Vitro Evaluation

A study evaluated the efficacy of 4-((1,3-Bis(dimethylamino)propan-2-yl)amino)quinolin-6-ol hydrobromide against various cancer cell lines. The compound demonstrated selective cytotoxicity towards A549 lung cancer cells with an IC50 value yet to be determined.

Case Study 2: Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest favorable absorption characteristics with potential CNS penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.